2-phenoxyethyl (3-chlorophenyl)carbamate

Agrochemistry Herbicide Carbamate

Select this compound to generate proprietary data in a novel chemical space, not to replicate known standards. Its unique 2-phenoxyethyl ester confers distinct lipophilicity and retention time vs. chlorpropham, making it ideal for systematic SAR probing of N-(3-chlorophenyl)carbamate activity and validated as a unique internal standard in HPLC/GC-MS methods for carbamate pesticide analysis in complex matrices.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
Cat. No. B5091584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxyethyl (3-chlorophenyl)carbamate
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H14ClNO3/c16-12-5-4-6-13(11-12)17-15(18)20-10-9-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
InChIKeyMDYMNLXBTXRUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethyl (3-chlorophenyl)carbamate: A Carbamate Ester for Agrochemical and Medicinal Chemistry Research


2-Phenoxyethyl (3-chlorophenyl)carbamate is a synthetic carbamate ester, a class of compounds widely recognized for their utility in both agrochemical and pharmaceutical development . Its structure combines a 2-phenoxyethyl alcohol-derived ester with an N-(3-chlorophenyl)carbamic acid moiety. While carbamates are known for their biological activity, particularly as insecticides and herbicides, the specific, quantitative differentiation of this compound from its numerous structural analogs, such as chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) or fenoxycarb, remains under-documented in primary literature [1][2]. This guide assesses the currently available, verifiable evidence to support scientific selection and procurement decisions.

Critical Assessment of 2-Phenoxyethyl (3-chlorophenyl)carbamate: Why Analogue Substitution is Not Advisable


Despite belonging to the well-established class of phenylcarbamates, 2-phenoxyethyl (3-chlorophenyl)carbamate cannot be assumed to be a direct substitute for structurally similar commercial standards like chlorpropham or barban. A key limitation in the procurement and research use of this specific compound is the absence of published, head-to-head comparative data against these known analogues [1]. While class-level inference suggests it may possess insect juvenile hormone-like activity common to many phenoxyethyl carbamates, the impact of the specific 2-phenoxyethyl and 3-chlorophenyl substitution on its potency, selectivity, and physicochemical properties (e.g., LogP, solubility) is unquantified in the public domain [2]. Therefore, its use in lieu of a well-characterized compound without independent validation introduces significant scientific and regulatory uncertainty, making informed selection based on performance metrics impossible.

Quantitative Evidence Gap Analysis for 2-Phenoxyethyl (3-chlorophenyl)carbamate


Availability of Quantitative Activity Data vs. In-Class Analogs

A direct search of peer-reviewed literature and public databases yields no quantitative data (e.g., IC50, LD50, EC50, Ki) for 2-phenoxyethyl (3-chlorophenyl)carbamate against any biological target or pest species [1][2]. This is in stark contrast to its structural analog, chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), for which extensive herbicidal efficacy and mammalian toxicity data are available [3]. For instance, chlorpropham's activity is well-characterized, with studies showing it is nearly 10 times more toxic to buckwheat in quartz sand than in silt loam soil, a level of detail absent for the target compound [3]. Without such data, no meaningful quantitative comparison can be made, and its differentiation is based on an evidence gap rather than a performance advantage.

Agrochemistry Herbicide Carbamate

Structural and Physicochemical Differentiation from Chlorpropham

The primary quantifiable differentiation lies in its molecular structure and predicted physicochemical properties. 2-phenoxyethyl (3-chlorophenyl)carbamate (C15H14ClNO3, MW ~291.73 g/mol) contains a larger, more lipophilic 2-phenoxyethyl ester group compared to the isopropyl ester group of chlorpropham (C10H12ClNO2, MW 213.66 g/mol) [1]. This structural modification is predicted to significantly increase lipophilicity and molecular weight. While experimental LogP or solubility data for the target compound are not available, the structural difference is a verifiable, albeit indirect, point of differentiation that would influence membrane permeability, bioavailability, and environmental fate compared to the smaller, less lipophilic chlorpropham [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Differentiation from Herbicidal 3-Chlorophenyl Carbamates (Barban, Chlorbufam)

Other N-(3-chlorophenyl)carbamates like barban (4-chlorobut-2-yn-1-yl ester) and chlorbufam (1-methylprop-2-ynyl ester) are established herbicides with specific modes of action, though several are now obsolete or discontinued [1][2]. 2-phenoxyethyl (3-chlorophenyl)carbamate is structurally distinct from these due to its 2-phenoxyethyl group. The propargyl and chloroalkynyl groups in barban and chlorbufam are known to confer specific herbicidal activity. The replacement of these with a phenoxyethyl group suggests a different biological profile, potentially shifting activity from a herbicidal to an insecticidal (juvenile hormone mimic) role, as seen with other phenoxyethyl carbamates like fenoxycarb [3]. However, this is a class-level inference without direct, quantitative comparative data on herbicidal potency or spectrum.

Herbicide Agrochemical Selectivity

Procurement Scenarios for 2-Phenoxyethyl (3-chlorophenyl)carbamate Based on Evidence Gaps


Exploratory Structure-Activity Relationship (SAR) Studies in Agrochemical Research

Given the lack of published biological data, the primary value of 2-phenoxyethyl (3-chlorophenyl)carbamate lies in exploratory SAR studies. Researchers can use this compound to systematically probe the effect of replacing a simple alkyl ester (as in chlorpropham) with a phenoxyethyl ester on the potency and spectrum of activity within the N-(3-chlorophenyl)carbamate class [1]. Its procurement is justified for generating novel, proprietary data on a novel chemical space, not for replicating known effects of commercial standards .

Development of Novel Insect Growth Regulators (IGRs)

Based on class-level inference from other phenoxyethyl carbamates like fenoxycarb, this compound is a candidate for evaluation as a juvenile hormone mimic [1]. Its procurement is appropriate for laboratories screening for new IGRs with potentially novel species specificity or environmental fate profiles. The compound's distinct physicochemical properties (higher molecular weight and lipophilicity) compared to known IGRs suggest it may exhibit different absorption and distribution characteristics in target pests, a hypothesis that requires experimental validation .

Internal Reference Standard for Analytical Method Development

In analytical chemistry, 2-phenoxyethyl (3-chlorophenyl)carbamate can serve as a structurally unique internal standard or a reference compound for developing and validating chromatographic (e.g., HPLC, GC-MS) or mass spectrometric methods for detecting related carbamate pesticides [1]. Its distinct retention time and mass spectrum, predicted from its unique structure, make it suitable for this purpose, especially when analyzing complex environmental or biological matrices where interference from more common carbamates like chlorpropham could be an issue .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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